Chemical structure and physical properties of (7-aminonaphthalen-2-yl)boronic acid
Chemical structure and physical properties of (7-aminonaphthalen-2-yl)boronic acid
An In-Depth Technical Guide to (7-aminonaphthalen-2-yl)boronic acid: Structure, Properties, and Synthetic Utility
Introduction
In the landscape of modern medicinal chemistry and materials science, bifunctional building blocks are of paramount importance. They serve as versatile scaffolds for constructing complex molecular architectures with tailored properties. (7-aminonaphthalen-2-yl)boronic acid is one such molecule, incorporating two of the most synthetically valuable functional groups—a primary amine and a boronic acid—onto a rigid, aromatic naphthalene core. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1] Concurrently, the amino group provides a nucleophilic handle for a myriad of transformations, including amidation, alkylation, and diazotization. This guide provides a comprehensive technical overview of (7-aminonaphthalen-2-yl)boronic acid, from its fundamental structure and properties to its synthesis and strategic application in research and development.
Chemical Identity and Structural Elucidation
The unique properties of (7-aminonaphthalen-2-yl)boronic acid stem directly from its hybrid structure. The planar naphthalene system provides a rigid, well-defined geometry, while the electron-donating amino group and the Lewis acidic boronic acid group impart distinct reactivity at opposite ends of the molecule.
| Identifier | Value | Source |
| IUPAC Name | (7-aminonaphthalen-2-yl)boronic acid | [2] |
| CAS Number | 2749532-61-2 | [2][3] |
| Molecular Formula | C10H10BNO2 | [2][4] |
| Molecular Weight | 187.00 g/mol | [2] |
| InChIKey | SQGYMYJXNBMXKB-UHFFFAOYSA-N | [2][4] |
| SMILES | B(C1=CC2=C(C=C1)C=CC(=C2)N)(O)O | [4] |
Spectroscopic Characterization (Anticipated)
As a Senior Application Scientist, the first step after synthesizing a novel compound is rigorous structural validation. While specific experimental spectra for this compound are not widely published, its structure allows for clear prediction of its key spectroscopic signatures. The following data serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.
| Technique | Anticipated Features |
| ¹H NMR | Multiple signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the naphthalene protons. A broad singlet for the -NH₂ protons (shift is solvent-dependent). A broad singlet for the B(OH)₂ protons, which may exchange with D₂O. |
| ¹³C NMR | Ten distinct signals in the aromatic region (approx. 110-150 ppm). The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation. |
| ¹¹B NMR | A single, broad resonance expected in the range of 28-33 ppm, characteristic of a trigonal planar arylboronic acid.[5] |
| FT-IR (ATR) | Characteristic N-H stretching bands (approx. 3300-3500 cm⁻¹). A strong, broad O-H stretch from the boronic acid (approx. 3200-3400 cm⁻¹). B-O stretching vibrations (approx. 1300-1400 cm⁻¹). Aromatic C-H and C=C stretches. |
| HRMS (ESI+) | Predicted [M+H]⁺ m/z = 188.0877 |
Physicochemical and Safety Data
Understanding the physical properties and hazard profile is critical for safe handling, storage, and application design.
Physicochemical Properties
Experimental data for properties like melting point and solubility are not available in public databases and must be determined empirically. However, computational models provide useful estimates.
| Property | Value | Source |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Monoisotopic Mass | 187.08046 Da | [4] |
Safety and Handling
(7-aminonaphthalen-2-yl)boronic acid is classified with several hazards that necessitate careful handling in a controlled laboratory environment.[3]
| GHS Classification | Hazard Statement |
| Acute Toxicity 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation 2 | H315: Causes skin irritation. |
| Eye Irritation 2A | H319: Causes serious eye irritation. |
| STOT SE 3 | H336: May cause drowsiness or dizziness. |
Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]
Recommended Synthesis and Purification Protocol
A robust and high-yielding synthesis is critical for any building block. The most reliable and functional-group-tolerant method for preparing arylboronic acids is the Palladium-catalyzed Miyaura borylation of an aryl halide.[8][9] This protocol is designed to be self-validating, with clear checkpoints for success.
Synthesis Workflow
Caption: Miyaura Borylation Synthesis Workflow.
Step-by-Step Experimental Protocol
Objective: To synthesize (7-aminonaphthalen-2-yl)boronic acid from 2-bromo-7-aminonaphthalene.
Reagents & Materials:
-
2-Bromo-7-aminonaphthalene (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)
-
Potassium Acetate (KOAc), anhydrous (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)
-
1,4-Dioxane, anhydrous
-
Ethyl Acetate (EtOAc)
-
Aqueous HCl (2M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
-
Schlenk flask and standard glassware (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Methodology:
-
Flask Preparation: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-7-aminonaphthalene, bis(pinacolato)diboron, and anhydrous potassium acetate.
-
Reagent Addition: Evacuate the flask and backfill with argon. Repeat this cycle three times. Under a positive pressure of argon, add the PdCl₂(dppf) catalyst followed by anhydrous 1,4-dioxane.
-
Causality Insight: The use of an anhydrous solvent and an inert atmosphere is critical. Palladium(0) catalysts are oxygen-sensitive, and water can hydrolyze the diboron reagent, reducing yield.[3]
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup - Part 1 (Pinacol Ester Isolation): Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. Wash the pad with additional ethyl acetate.
-
Workup - Part 2 (Hydrolysis): Concentrate the filtrate under reduced pressure. To the resulting crude solid (the pinacol ester intermediate), add a 1:1 mixture of THF and 2M aqueous HCl and stir at room temperature for 4-6 hours to hydrolyze the ester to the free boronic acid.
-
Purification: Neutralize the mixture carefully with a saturated sodium bicarbonate solution until pH ~7. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (7-aminonaphthalen-2-yl)boronic acid can be purified further by recrystallization or flash column chromatography.
Reactivity and Application in Drug Discovery
The true value of (7-aminonaphthalen-2-yl)boronic acid lies in its capacity as a bifunctional building block. The two functional groups offer orthogonal reactivity, allowing for sequential, controlled elaboration into more complex target molecules.
The Boronic Acid Handle: Suzuki-Miyaura Coupling
The primary application of the boronic acid group is in Suzuki-Miyaura cross-coupling. It can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) to form a new C-C bond, a foundational reaction in the synthesis of biaryl compounds prevalent in pharmaceuticals.[10][11]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Naphthalenol, 7-bromo- | CymitQuimica [cymitquimica.com]
- 7. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
